molecular formula C10H11NO4 B14742134 2-Nitropropyl benzoate CAS No. 5437-73-0

2-Nitropropyl benzoate

Cat. No.: B14742134
CAS No.: 5437-73-0
M. Wt: 209.20 g/mol
InChI Key: KSAIPBINPVHIPW-UHFFFAOYSA-N
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Description

2-Nitropropyl benzoate is an organic compound characterized by the presence of a nitro group (-NO2) attached to a propyl chain, which is further esterified with benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitropropyl benzoate typically involves the esterification of 2-nitropropanol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Nitropropyl benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as alcohols or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitropropyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving nitro group transformations and their biological effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-nitropropyl benzoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can lead to various biological and chemical effects, depending on the context of its use.

Comparison with Similar Compounds

    3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate: This compound shares the nitropropyl and benzoate moieties but has an additional indoline structure.

    Nitrobenzene: A simpler compound with a nitro group directly attached to a benzene ring.

    2-Nitropropane: A simpler nitro compound without the ester linkage.

Uniqueness: 2-Nitropropyl benzoate is unique due to its combination of a nitro group and an ester linkage, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

5437-73-0

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-nitropropyl benzoate

InChI

InChI=1S/C10H11NO4/c1-8(11(13)14)7-15-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

KSAIPBINPVHIPW-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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